

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefoselis Hydrochloride

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Compound of Interest

Compound Name: Cefoselis hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **Cefoselis hydrochloride**, a fourth-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Pharmacokinetics

Cefoselis hydrochloride is administered parenterally and exhibits a pharmacokinetic profile characterized by its distribution, metabolism, and excretion.

Absorption and Distribution

Following intravenous administration, Cefoselis is distributed throughout the body.^{[1][2]} Notably, it has been shown to penetrate the blood-brain barrier.^{[3][4][5]} A study conducted in rats demonstrated that Cefoselis concentrations in the brain's extracellular fluid are proportional to its levels in the blood.^[4]

Metabolism and Excretion

Primarily, Cefoselis is eliminated from the body through renal excretion, a common pathway for cephalosporins.[6] In subjects with renal impairment, such as the rat models in preclinical studies, the elimination half-life of Cefoselis from both blood and brain was observed to be significantly extended.[4]

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for Cefoselis have been reported from various studies. A population pharmacokinetic analysis in pediatric patients with hematological malignancies determined that a two-compartment model accurately describes the drug's behavior in the body.[7]

Parameter	Value	Species	Reference
Half-life ($t_{1/2}$)	2.90 hours	Not Specified	[8]
Clearance (CL)	1.77 mL/min/kg	Not Specified	[8]
Volume of Distribution (Vd)	0.30 L/kg	Not Specified	[8]

Experimental Protocols

Population Pharmacokinetic Analysis in Pediatric Patients

A population pharmacokinetic study of Cefoselis was conducted in pediatric patients with hematological malignancies. Blood samples were collected from the patients to determine drug concentrations. The data was then analyzed using a nonlinear mixed-effects modeling approach to develop a population pharmacokinetic model and identify significant covariates influencing the drug's pharmacokinetics.[7]

Determination of Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Cefoselis is determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. This is typically performed using the

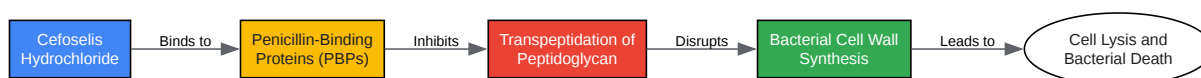
broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[9][10]

Pharmacodynamics

The pharmacodynamic properties of **Cefoselis hydrochloride** are defined by its mechanism of action and its spectrum of antimicrobial activity.

Mechanism of Action

As a fourth-generation cephalosporin and a member of the β -lactam class of antibiotics, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5][11] The drug binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final step of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[12][13] Cefoselis is also noted for its stability against a variety of β -lactamase enzymes produced by bacteria, which is a common mechanism of resistance to β -lactam antibiotics.



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Cefoselis Mechanism of Action

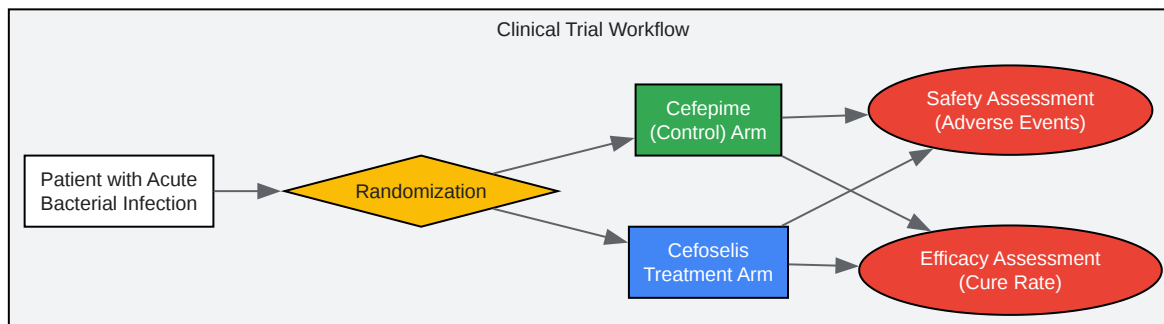
In Vitro Activity

Cefoselis has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][5]

Bacterial Species	Susceptibility/Activity	Reference
Escherichia coli(non-ESBL)	Susceptible (MIC ECOFF: 0.125 mg/L)	[9][10][14][15][16]
Klebsiella pneumoniae(non-ESBL)	Susceptible (MIC ECOFF: 0.125 mg/L)	[9][10][14][15][16]
Proteus mirabilis(non-ESBL)	Susceptible (MIC ECOFF: 0.125 mg/L)	[9][10][14][15][16]
Staphylococcus aureus(MSSA)	Susceptible	[10][14][15][16]
Enterobacter cloacae	Susceptible (MIC ECOFF: 0.25 mg/L)	[9]
Pseudomonas aeruginosa	Susceptible (MIC ECOFF: 32 mg/L)	[9][10][14][15][16]
ESBL-producing Enterobacteriaceae	Poor activity	[10][14][15][16]
Staphylococcus aureus(MRSA)	Poor activity	[10][14][15][16]
Acinetobacter baumannii	Low susceptibility (18.7%)	[10][14][15][16]
Other Enterobacteriaceae	Variable susceptibility (56.7%–83.3%)	[10][14][15][16]

Clinical Efficacy

Clinical trials have established the efficacy and safety of Cefoselis in the treatment of acute bacterial infections. In comparative studies, Cefoselis was found to be non-inferior to Cefepime for the treatment of moderate to severe respiratory and urinary tract infections.[1][2][17] The clinical cure rates and bacterial eradication rates were comparable for both antibiotics.[1][2][17]



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Comparative Clinical Trial Workflow

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